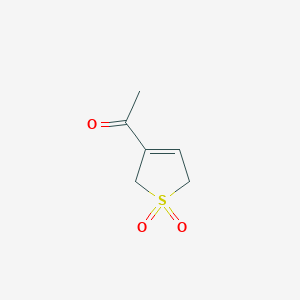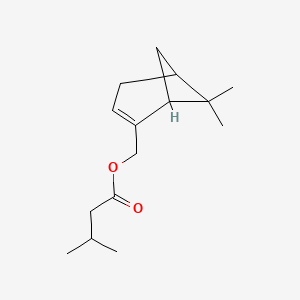
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-methyl-5-nitro-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Various substituted triazole derivatives.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1-Ethyl-4-(2-methyl-1,2,4-triazol-3-yl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Ethyl-4-(5-nitro-1,2,4-triazol-3-yl)piperazine: Similar structure but different substitution pattern on the triazole ring.
1-Methyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine: Substitution of the ethyl group with a methyl group.
Uniqueness: 1-Ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine is unique due to the presence of both the nitro group and the specific substitution pattern on the triazole ring, which can significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
877789-70-3 |
|---|---|
Molecular Formula |
C9H16N6O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-ethyl-4-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C9H16N6O2/c1-3-13-4-6-14(7-5-13)9-10-8(15(16)17)11-12(9)2/h3-7H2,1-2H3 |
InChI Key |
SMXCHOGUNBKEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NN2C)[N+](=O)[O-] |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)
![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)



![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)

